molecular formula C₂₄H₃₄D₃NaO₆ B1147412 Epi Lovastatin Hydroxy Acid-d3 Sodium Salt CAS No. 1329834-74-3

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt

Cat. No.: B1147412
CAS No.: 1329834-74-3
M. Wt: 447.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Lovastatin, a well-known statin used to lower cholesterol levels. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt involves multiple steps, starting from Lovastatin. The process includes the introduction of deuterium atoms into the Lovastatin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The final product is then converted to its sodium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced through custom synthesis, tailored to meet specific research requirements .

Chemical Reactions Analysis

Types of Reactions

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is similar to that of Lovastatin. It acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), an enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This inhibition reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in both basic and applied research .

Properties

CAS No.

1329834-74-3

Molecular Formula

C₂₄H₃₄D₃NaO₆

Molecular Weight

447.56

Synonyms

[1S-[1α(βS*,δS*),2α,6β,8β(S*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoic Acid-d3 Monosodium Salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.